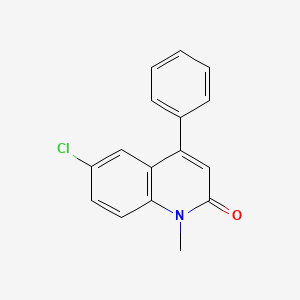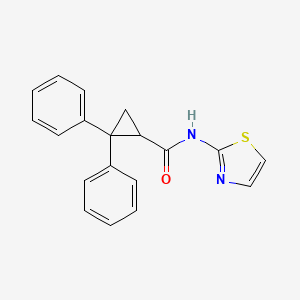
5-(3,5-dimethyl-1-piperazinyl)-2-nitroaniline
Descripción general
Descripción
5-(3,5-dimethyl-1-piperazinyl)-2-nitroaniline, also known as DMNAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMNAA is a nitroaniline derivative that has shown promising results in various studies, making it a subject of interest for many researchers.
Mecanismo De Acción
The mechanism of action of 5-(3,5-dimethyl-1-piperazinyl)-2-nitroaniline is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. It has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and survival. This compound has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which play a role in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell division. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to modulate the activity of certain neurotransmitters, which can affect mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,5-dimethyl-1-piperazinyl)-2-nitroaniline has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and reduce inflammation. However, there are also some limitations to its use in lab experiments. This compound is a complex compound that requires careful attention to detail and precise control of reaction conditions during synthesis. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
For research on 5-(3,5-dimethyl-1-piperazinyl)-2-nitroaniline include the development of this compound derivatives, the study of this compound in combination with other compounds, and further research to understand its mechanism of action and potential applications in other areas of scientific research.
Aplicaciones Científicas De Investigación
5-(3,5-dimethyl-1-piperazinyl)-2-nitroaniline has been studied extensively for its potential applications in various fields of scientific research. It has shown promising results in the area of cancer research, where it has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential use as an anti-inflammatory agent, where it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown potential in the field of neuroscience, where it has been found to modulate the activity of certain neurotransmitters.
Propiedades
IUPAC Name |
5-(3,5-dimethylpiperazin-1-yl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-8-6-15(7-9(2)14-8)10-3-4-12(16(17)18)11(13)5-10/h3-5,8-9,14H,6-7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTASVJFNJXDROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methylaniline](/img/structure/B3822781.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methylaniline](/img/structure/B3822793.png)
![(2-bromo-4-methylphenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine](/img/structure/B3822794.png)
![(4-bromophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amine](/img/structure/B3822800.png)
![(2-bromo-4-methylphenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amine](/img/structure/B3822805.png)
![methyl 2-{4-[ethyl(phenoxyacetyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3822813.png)

![3-(2-furyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B3822824.png)

![1-[4-(dimethylamino)-2-methoxy-5-nitrobenzoyl]-3-piperidinol](/img/structure/B3822857.png)
![4-[(3-amino-4-nitrophenyl)amino]butanoic acid](/img/structure/B3822858.png)
![N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline](/img/structure/B3822872.png)
![1-methyl-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3822874.png)
![4-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B3822882.png)
